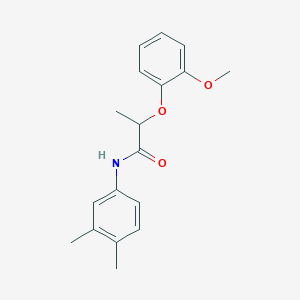
N-(3,4-dimethylphenyl)-2-(2-methoxyphenoxy)propanamide
Übersicht
Beschreibung
N-(3,4-dimethylphenyl)-2-(2-methoxyphenoxy)propanamide, also known as DMPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. DMPP is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 329.42 g/mol.
Wirkmechanismus
The mechanism of action of N-(3,4-dimethylphenyl)-2-(2-methoxyphenoxy)propanamide is not fully understood, but it is believed to act by inhibiting the growth and proliferation of cancer cells. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating various apoptotic pathways. It has also been found to inhibit the activity of certain enzymes and transcription factors that are involved in cancer cell growth and survival. This compound has also been shown to inhibit the formation of new blood vessels, which is essential for the growth and spread of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules. This compound has also been found to increase the activity of certain antioxidant enzymes, such as superoxide dismutase (SOD), which helps to reduce oxidative stress in cells. In addition, this compound has been shown to reduce the levels of certain inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), which are involved in the pathogenesis of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(3,4-dimethylphenyl)-2-(2-methoxyphenoxy)propanamide in lab experiments is its high purity and stability. This compound is a white crystalline solid that is soluble in organic solvents, making it easy to handle and store. It also has a high melting point, which makes it suitable for various analytical techniques, such as melting point determination and X-ray crystallography. However, one of the limitations of using this compound in lab experiments is its low yield, which can make it expensive to produce in large quantities.
Zukünftige Richtungen
There are several future directions for the research on N-(3,4-dimethylphenyl)-2-(2-methoxyphenoxy)propanamide. One of the areas of interest is its potential use as a therapeutic agent for various diseases, such as cancer, inflammation, and infectious diseases. Further studies are needed to elucidate the mechanism of action of this compound and to optimize its pharmacological properties. Another area of interest is the development of new synthetic methods for this compound, which could increase its yield and reduce its cost of production. Additionally, the use of this compound as a starting material for the synthesis of new compounds with improved biological activity is also an area of future research.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dimethylphenyl)-2-(2-methoxyphenoxy)propanamide has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. It has been shown to have significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. This compound has also been found to have antifungal, antibacterial, and antiviral activities. In addition, this compound has been shown to have antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases.
Eigenschaften
IUPAC Name |
N-(3,4-dimethylphenyl)-2-(2-methoxyphenoxy)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-12-9-10-15(11-13(12)2)19-18(20)14(3)22-17-8-6-5-7-16(17)21-4/h5-11,14H,1-4H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHBYKMCHCNTZFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(C)OC2=CC=CC=C2OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



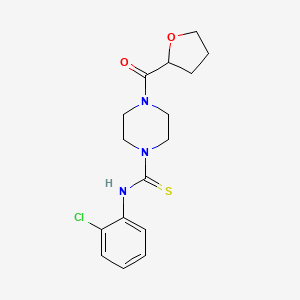
![N-[2-(2-furyl)-2-pyrrolidin-1-ylethyl]-3-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B3966796.png)
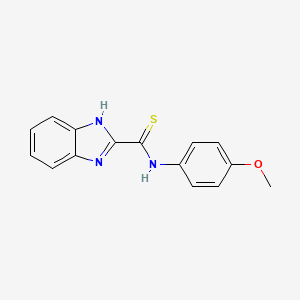
![N-[2-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propyl]-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B3966812.png)
![5-(3,4-dichlorophenyl)-4-(2-furoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3966819.png)
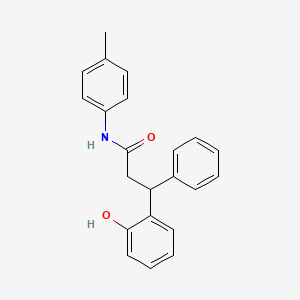
![1-ethyl-3-hydroxy-3-[2-(3-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B3966837.png)
![5-(3-bromophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3966839.png)
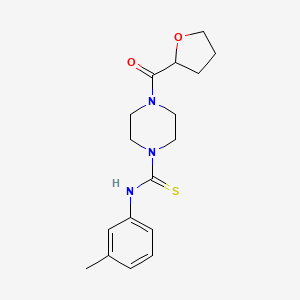
![4-({2,4-dichloro-5-[(diethylamino)sulfonyl]benzoyl}amino)benzoic acid](/img/structure/B3966861.png)
![3-{[(4-bromophenyl)amino]sulfonyl}-4-methoxy-N-phenylbenzamide](/img/structure/B3966866.png)
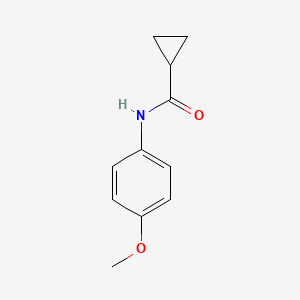
![6-amino-4-{2-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B3966877.png)
